Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate

Catalog No.
S836333
CAS No.
1706460-54-9
M.F
C11H12N4O2
M. Wt
232.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate

CAS Number

1706460-54-9

Product Name

Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate

IUPAC Name

ethyl 4-(tetrazol-1-ylmethyl)benzoate

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-5-3-9(4-6-10)7-15-8-12-13-14-15/h3-6,8H,2,7H2,1H3

InChI Key

DYNDZQDVWSSPBL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C=NN=N2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C=NN=N2

Electro-Optical Applications

Pharmaceutical Applications

Anti-Juvenile Hormone Activity

Juvenile Hormone Titer Effect

Anti-Juvenile Hormone Activity

Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is an organic compound characterized by the molecular formula C11H11N5O2. It appears as a white crystalline solid with a melting point of approximately 100-105°C. The compound features a benzoate moiety linked to a tetrazole ring, which contributes to its unique chemical properties and potential biological activities. The tetrazole ring is known to mimic carboxylate groups, allowing for interactions with various biological targets, including enzymes and receptors.

Due to the limited information on this specific compound, safety data is not available. However, tetrazole-containing molecules can exhibit various hazards, including explosivity, toxicity, and skin irritation []. It is advisable to handle similar compounds with appropriate personal protective equipment and adhere to general laboratory safety protocols.

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  • Biology: The compound is explored for its potential as a biochemical probe, aiding in enzyme mechanism studies.
  • Medicine: It is being investigated for therapeutic potential, particularly in drug development targeting specific biological pathways.
  • Industry: The compound is utilized in producing specialty chemicals and materials.
  • Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate has garnered interest in scientific research due to its potential biological activities. The tetrazole moiety allows this compound to act as a bioisostere of carboxylic acids, facilitating interactions with various enzymes and receptors. It has been investigated for its role as a biochemical probe and in the study of enzyme mechanisms. Additionally, it has potential therapeutic applications, particularly in drug development targeting specific biological pathways.

    The synthesis of Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate typically involves the following steps:

    • Formation of Intermediate: The reaction begins with 4-(chloromethyl)benzoic acid reacting with sodium azide to produce 4-(azidomethyl)benzoic acid.
    • Cyclization: This intermediate undergoes cyclization with ethyl chloroformate in the presence of a base to yield the final product.
    • Industrial Production: In industrial settings, similar methods are employed but scaled up for larger quantities, utilizing continuous flow reactors and automated systems to optimize reaction conditions for high yield and purity.

    Interaction studies involving Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate focus on its binding affinity to various biological targets. In vitro assays are commonly employed to assess its inhibitory effects on enzymes such as angiotensin-converting enzyme and components of the complement system. These studies aim to elucidate the mechanism of action and therapeutic potential of the compound and its derivatives.

    Several compounds share structural similarities with Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate. Below is a comparison highlighting its uniqueness:

    Compound NameStructure HighlightsUnique Features
    Methyl 4-(1H-tetrazol-1-ylmethyl)benzoateContains a methyl group instead of ethylOften used in similar applications but may exhibit different potency
    Propyl 4-(1H-tetrazol-1-ylmethyl)benzoateContains a propyl groupVariation in alkyl chain length may influence solubility and biological activity
    Ethyl 4-(5-methyl-1H-tetrazol-1-yl)methylbenzoateFeatures a methyl substitution on the tetrazole ringMay exhibit distinct pharmacological profiles due to structural differences

    Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate stands out due to its specific structural features combining an ethyl ester group and a tetrazole ring. These characteristics confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

    The compound’s structure is characterized by:

    • Benzoate ester group: Provides lipophilicity and influences solubility.
    • Tetrazole ring: Imparts polarity and serves as a hydrogen-bond donor/acceptor.
    • Methylene linker: Enables conformational flexibility for target interactions.

    X-ray crystallography of analogous compounds confirms a planar aromatic system for the benzoate group and a perpendicular orientation of the tetrazole ring, optimizing intermolecular interactions.

    PropertyValue
    Molecular Formula$$ \text{C}{11}\text{H}{12}\text{N}4\text{O}2 $$
    Molecular Weight232.24 g/mol
    Melting Point100–105°C (analogs)
    logP (Predicted)~3.2 (ChemAxon)

    Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C₁₁H₁₂N₄O₂ and a molecular weight of 232.24 g/mol [1]. The compound is registered under CAS number 1706460-54-9 [1]. This heterocyclic ester represents a unique structural combination featuring a benzoate moiety linked to a tetrazole ring through a methylene bridge .

    The molecular architecture consists of three distinct structural components: an ethyl benzoate group, a methylene linker, and a 1H-tetrazol-1-yl substituent . The benzene ring adopts a para-disubstituted configuration, with the carboxylate ester functionality positioned opposite to the tetrazole-containing methylene group . This arrangement creates a conjugated system where the aromatic benzene ring is separated from the nitrogen-rich tetrazole heterocycle by a single methylene unit .
    The compound exhibits structural similarity to other tetrazole-benzoate derivatives, particularly ethyl 4-(1H-tetrazol-1-yl)benzoate (CAS: 357159-60-5), which lacks the methylene bridge and has a molecular formula of C₁₀H₁₀N₄O₂ [4] [5]. The presence of the additional methylene group in ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate increases conformational flexibility and potentially influences its physicochemical properties .

    Structural Components and Molecular Geometry

    The structural framework of ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate can be analyzed through its individual molecular components, each contributing specific geometric and electronic characteristics to the overall molecular structure .
    The tetrazole ring system represents a five-membered heterocycle containing four nitrogen atoms and one carbon atom [7] [4]. The 1H-tetrazole form, as indicated in the compound designation, represents the thermodynamically favored tautomer in the solid state [7]. Crystallographic studies of related tetrazole compounds indicate that the tetrazole ring maintains planarity with bond lengths ranging from 1.283 to 1.351 Angstroms for carbon-nitrogen and nitrogen-nitrogen bonds [8]. The tetrazole ring exhibits significant aromatic character due to delocalized π-electrons, contributing to molecular stability [10].

    The three-dimensional molecular geometry exhibits characteristic structural features typical of benzoate esters linked to heterocyclic systems [5] [11]. The benzene ring adopts a planar configuration with typical aromatic bond angles of approximately 120 degrees, consistent with sp² hybridization of the carbon atoms [5]. The dihedral angle between the benzene ring and the tetrazole ring planes is influenced by the methylene bridge, which provides conformational flexibility [5] [11]. Similar compounds with methylene-linked aromatic systems exhibit dihedral angles ranging from 70 to 80 degrees, as observed in related structures [5].

    The ethyl ester side chain typically adopts an anti-conformation with respect to the aromatic ring, characterized by a C-O-C-C torsion angle of approximately -175 degrees [5]. This conformation minimizes steric hindrance and stabilizes the overall molecular structure through favorable electrostatic interactions [5].

    Physical Properties and Characterization

    Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate appears as a white crystalline solid with a melting point range of 100-105°C [5] . The compound exhibits stability under normal storage conditions when maintained at temperatures between 2-8°C [5] [13]. The crystalline nature of the compound is consistent with the intermolecular interactions facilitated by the tetrazole ring system, which can participate in hydrogen bonding through its nitrogen atoms [14] [11].

    The compound demonstrates solubility in polar organic solvents, including ethanol, acetone, and chloroform [5] [13]. This solubility pattern is characteristic of compounds containing both aromatic and polar functional groups, where the benzene ring provides hydrophobic interactions while the tetrazole and ester functionalities contribute to polar solvent compatibility . The solubility behavior is influenced by the electronic properties of the tetrazole ring, which can exhibit acid-base behavior with a pKa value in the range of 4.5-5.0 [16].

    The compound is classified as an irritant according to hazard assessment protocols, with specific safety considerations for handling [5] [11] [17]. Storage requirements include protection from light, maintenance of low temperatures, and prevention of moisture exposure to ensure long-term stability [18]. The thermal stability of tetrazole derivatives generally extends above 250°C for decomposition, although specific thermal analysis data for this compound was not found in the available literature [19].

    Spectroscopic Properties and Analytical Characterization

    Spectroscopic characterization of ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate can be inferred from studies of structurally related tetrazole compounds and benzoate esters [20] [21]. Fourier-transform infrared (FTIR) spectroscopy would be expected to reveal characteristic absorption bands corresponding to the functional groups present in the molecule .

    The infrared spectrum would typically display characteristic peaks for the ester carbonyl (C=O) stretching vibration around 1700-1750 cm⁻¹, consistent with aromatic ester compounds . The tetrazole ring system would contribute absorption bands in the region of 1200-1500 cm⁻¹, corresponding to C-N stretching and N-N stretching vibrations [21]. The aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethyl and methylene groups would be observed around 2800-3000 cm⁻¹ .

    Nuclear magnetic resonance (NMR) spectroscopy would provide detailed structural confirmation through characteristic chemical shift patterns [21]. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the benzene ring in the 7-8 ppm region, the tetrazole ring proton around 8-9 ppm, the methylene bridge protons at approximately 5-6 ppm, and the ethyl ester protons in the 1-4 ppm range [21]. The ¹³C NMR spectrum would display signals corresponding to the aromatic carbon atoms, the carbonyl carbon, and the aliphatic carbon atoms with characteristic chemical shifts for each functional group [21].

    Chemical Stability and Reactivity

    The chemical stability of ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is influenced by both the tetrazole ring system and the ester functionality [19]. Tetrazole derivatives are generally recognized for their high chemical and thermal stability, with decomposition typically occurring above 250°C [19]. The compound remains stable under normal laboratory conditions when stored appropriately at low temperatures [22].

    The tetrazole ring exhibits aromatic stability due to electron delocalization, making it resistant to nucleophilic attack under mild conditions [23]. However, the ring can undergo various chemical transformations under specific reaction conditions, including Lewis acid-catalyzed fragmentations and oxidative modifications [19]. The ester functionality provides a reactive site for hydrolysis reactions under acidic or basic conditions, potentially yielding the corresponding carboxylic acid and ethanol .

    The compound's reactivity profile is characterized by the presence of multiple nitrogen atoms in the tetrazole ring, which can participate in coordination chemistry with metal ions [14]. The electron-rich nature of the tetrazole system makes it susceptible to electrophilic attack, while the ester group can undergo nucleophilic substitution reactions . The methylene bridge provides conformational flexibility, allowing the molecule to adopt different spatial orientations that may influence its reactivity and interaction with other molecules .

    XLogP3

    1.6

    Dates

    Last modified: 08-16-2023

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